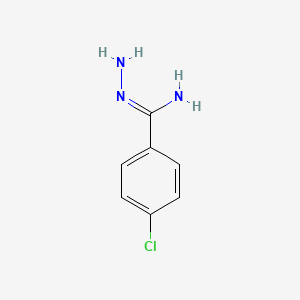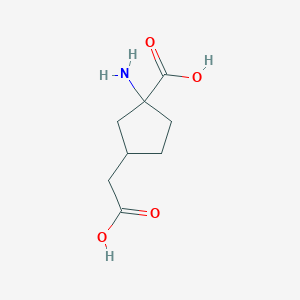![molecular formula C11H17ClO4 B15123857 dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is an organic compound with a complex structure that includes a chlorinated prop-2-enyl group and two ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of dimethyl malonate with 3-chloroprop-2-enyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The chlorinated prop-2-enyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The chlorinated prop-2-enyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis, it shares the ester functionality but differs in its overall structure and biological activity.
Dimethyl acetylenedicarboxylate: Another ester-containing compound, it is widely used in organic synthesis but has different reactivity due to the presence of a triple bond.
Uniqueness
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17ClO4 |
|---|---|
Peso molecular |
248.70 g/mol |
Nombre IUPAC |
dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C11H17ClO4/c1-8(2)11(6-5-7-12,9(13)15-3)10(14)16-4/h5,7-8H,6H2,1-4H3/b7-5+ |
Clave InChI |
SPXNFVXNCZHDPB-FNORWQNLSA-N |
SMILES isomérico |
CC(C)C(C/C=C/Cl)(C(=O)OC)C(=O)OC |
SMILES canónico |
CC(C)C(CC=CCl)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
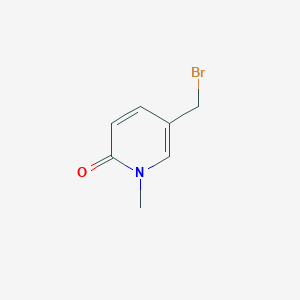

![N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123791.png)
![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)
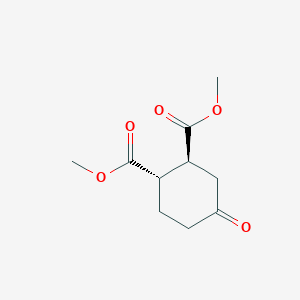
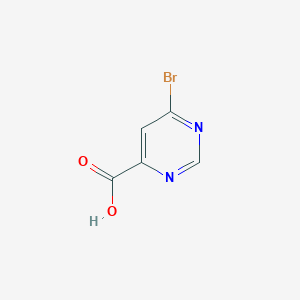
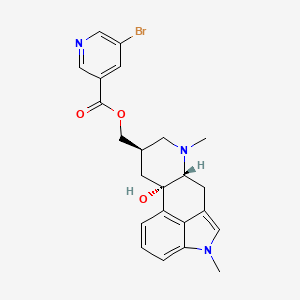
![N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15123844.png)
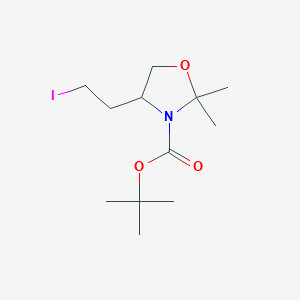
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
